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DAL80 protein, Saccharomyces

GATA transcription factor DNA‑binding specificity nitrogen catabolite repression

DAL80 (Uga43p) is a C4‑zinc‑finger GATA‑family transcription repressor in Saccharomyces cerevisiae that negatively controls nitrogen catabolite repression (NCR)‑sensitive genes. Together with the activators Gln3p and Gat1p/Nil1p, and the paralogous repressor Deh1p/Gzf3p, it forms a four‑factor regulatory circuit that gates the utilisation of poor nitrogen sources.

Molecular Formula C9H16N2O2
Molecular Weight 0
CAS No. 145169-89-7
Cat. No. B1177638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAL80 protein, Saccharomyces
CAS145169-89-7
SynonymsDAL80 protein, Saccharomyces
Molecular FormulaC9H16N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAL80 Protein in Saccharomyces cerevisiae – GATA‑Family Negative Regulator & Yeast Nitrogen Catabolite Repression Research Tool


DAL80 (Uga43p) is a C4‑zinc‑finger GATA‑family transcription repressor in Saccharomyces cerevisiae that negatively controls nitrogen catabolite repression (NCR)‑sensitive genes. Together with the activators Gln3p and Gat1p/Nil1p, and the paralogous repressor Deh1p/Gzf3p, it forms a four‑factor regulatory circuit that gates the utilisation of poor nitrogen sources . DAL80 binds DNA as a homodimer or heterodimer with Deh1p, recognising paired GATAA motifs spaced ≥15 bp apart, in contrast to the single‑GATA binding preference of the activators . Because of its unique ability to repress the activator Gat1 at the transcriptional level and to compete with Gat1 for promoter occupancy, DAL80 is a pivotal node for studying transcription factor cross‑regulation and for engineering yeast strains with altered nitrogen metabolism .

Why Generic GATA Factors Cannot Replace DAL80 in Nitrogen-Regulatory Studies and Strain Engineering


Substituting DAL80 with its closest paralog Deh1p/Gzf3p or with the activator Gat1p is not functionally equivalent. Although both DAL80 and Deh1p are negative regulators, DAL80 homodimers yield 5‑ to 10‑fold stronger DNA‑interaction signals than Deh1p‑containing dimers, a quantitative difference that predicts distinct target‑gene occupancy in vivo . Furthermore, DAL80 is the only GATA factor that is autogenously regulated by its own product and simultaneously represses GAT1 transcription in a dose‑dependent manner, creating a unique feed‑forward architecture that Deh1p does not reproduce . These biochemical and regulatory properties mean that simply using a generic GATA‑factor knockout or another family member cannot recapitulate the precise gene‑expression and metabolic outcomes observed with DAL80 manipulation. The evidence below quantifies these differential features.

Quantitative Differentiation Evidence for DAL80 Protein Relative to Its Closest Analogs


DAL80 Binds Paired GATAA Sites, Whereas Activators Gln3p and Gat1p Require Only a Single GATA Motif

The DNA‑binding modality of DAL80 is fundamentally distinct from that of the positive regulators Gln3p and Gat1p. DAL80 requires two GATAA‑containing sequences separated by at least 15 bp and preferentially arranged in a tail‑to‑tail orientation, while a minimal Gln3p or Gat1p binding site consists of a single GATA element . In vitro binding assays demonstrate that DAL80 binds only weakly to single GATAA motifs, requiring the paired configuration for high‑affinity interaction . This differential architecture means that promoters regulated by DAL80 are not simply interchangeable with those controlled by the activators. Moreover, 20% of Dal80‑bound promoters identified genome‑wide by ChIP‑Seq do not contain any GATA site, indicating a recruitment mechanism independent of the canonical GATA consensus that has not been observed for Gln3p or Gat1p .

GATA transcription factor DNA‑binding specificity nitrogen catabolite repression

DAL80 Homodimers Form 5‑ to 10‑Fold Stronger Complexes Than Deh1p‑Containing Dimers

Yeast two‑hybrid analysis reveals that Dal80p‑Dal80p homodimers and Dal80p leucine‑zipper‑mediated dimers (Dal80pLZ‑Dal80pLZ) produce interaction signals that are 5‑ to 10‑fold stronger than those of any dimer containing its paralog Deh1p (Gzf3p) . Because both repressors are thought to bind DNA only after dimerization, this quantitative difference in dimer stability is predicted to directly affect their respective DNA‑binding affinities and, consequently, the magnitude of transcriptional repression each factor can exert . This biochemical finding aligns with the functional observation that DAL80 disruption causes broader and more pronounced derepression of NCR‑sensitive genes than does deletion of DEH1 .

GATA factor dimerization transcription repression

DAL80 Disruption Derepresses UGA1, CAN1, GAP1, and DAL4 Markedly More Than Other Nitrogen Genes – Selectivity Evidence

Disruption of the DAL80 locus leads to a highly gene‑selective derepression profile. In dal80Δ strains grown under nitrogen‑repressing conditions, UGA1, CAN1, GAP1, and DAL4 mRNAs increased markedly, whereas GDH1, PUT1, PUT2, and PUT4 showed only modest responses, and GLN1 and GDH2 mRNA levels were completely unaffected . This selectivity distinguishes DAL80 from the broader, more pleiotropic effect of deleting the activator GLN3. Genome‑wide RNA‑Seq analysis later confirmed that 1 682 genes (30% of the genome) are differentially expressed (fold‑change ≥2 or ≤0.5, P ≤ 0.01) in wild‑type cells upon nitrogen‑source shift, and Dal80‑sensitive genes represent a distinct subset that does not simply mirror the global NCR response .

nitrogen catabolite repression gene expression DAL80 deletion

DAL80 Deletion Reduces Ethyl Carbamate Formation in Chinese Rice Wine Relative to Wild‑Type BY4741

In a 30‑day Chinese rice wine fermentation, the dal80Δ strain produced the lowest concentration of ethyl carbamate (EC) among four conditions tested (dal80Δ, wild‑type BY4741, traditional fermentation starter, and a dal80Δ/starter mixture), with the traditional starter generating the highest EC level . Urea accumulation was also lower in dal80Δ than in BY4741, and genes involved in urea utilisation were up‑regulated in the deletion mutant . This demonstrates that DAL80 is a tractable genetic target for reducing the probable carcinogen EC without introducing heterologous genes, an advantage over manipulating the activators Gln3p or Gat1p, where comparable EC‑reduction data have not been reported and which would likely cause broader transcriptional rewiring.

ethyl carbamate industrial fermentation urea metabolism

DAL80 Autoregulates Its Own Promoter While Repressing GAT1 – A Unique Feed‑Forward Circuit Absent in Other Yeast GATA Factors

Among the four yeast GATA factors, DAL80 is uniquely autoregulated: Gln3p and Dal80p both bind to DAL80 promoter fragments, and DAL80 transcription is Dal80p‑regulated . In contrast, GAT1 transcription is Gln3p‑dependent and Dal80p‑regulated but is not autogenously regulated . Using DAL80 fused to the carbon‑regulated GAL1,10 or copper‑regulated CUP1 promoter, it was shown that GAT1 expression is inversely proportional to DAL80 expression level – as DAL80 expression increases, GAT1 expression decreases . This creates a coherent feed‑forward loop in which DAL80 simultaneously represses its own expression and that of the competing activator GAT1, a regulatory architecture that neither Gln3p, Gat1p, nor Deh1p can recapitulate.

autoregulation GATA factor network transcriptional feed‑forward loop

Priority Application Scenarios for DAL80 Protein and DAL80‑Engineering Based on Verified Evidence


Engineering Yeast for Reduced Ethyl Carbamate in Fermented Beverages

Industrial strain developers seeking to lower the concentration of the probable carcinogen ethyl carbamate (EC) in rice wine, sake, or other fermented products should prioritise DAL80 deletion or down‑regulation. The dal80Δ genotype consistently yields the lowest EC levels in head‑to‑head 30‑day fermentations compared to wild‑type BY4741 and traditional mixed‑culture starters . Because DAL80 deletion up‑regulates urea‑utilisation genes while leaving arginine metabolism largely unaffected, it offers a targeted metabolic intervention with minimal off‑target flavour impact. No equivalent EC‑reduction data are available for deletions of GLN3, GAT1, or DEH1, making DAL80 the most validated single‑gene target for this application.

Dissecting Nitrogen Catabolite Repression (NCR) Regulatory Networks

Investigators studying the combinatorial logic of NCR‑sensitive transcription should use DAL80 as the primary repressor for comparative analyses with the activators Gln3p and Gat1p. The gene‑selective derepression pattern observed upon DAL80 disruption – marked increase of UGA1, CAN1, GAP1, and DAL4, modest effect on PUT and GDH genes, and no effect on GLN1 and GDH2 – provides a sharply defined experimental window that is not achievable with the broader, more pleiotropic effects of GLN3 deletion. Coupling DAL80 manipulation with the genome‑wide ChIP‑Seq and RNA‑Seq datasets now available allows precise mapping of direct versus indirect regulatory targets.

Building Synthetic Feed‑Forward Loops and Tunable Repression Circuits

Synthetic biologists constructing nitrogen‑responsive gene circuits should exploit DAL80’s unique autoregulatory and Gat1‑repressive properties. DAL80 is the only yeast GATA factor that is autoregulated and that simultaneously represses GAT1 expression in a dose‑dependent, inverse manner . This property can be harnessed to engineer coherent feed‑forward loops in which the output of a nitrogen‑sensing promoter is amplified or dampened by tuning DAL80 expression. The availability of well‑characterised GAL1,10 and CUP1 promoter fusions to DAL80 provides ready‑to‑use tools for achieving graded, controllable repression in heterologous contexts.

Comparative Structural Biology of GATA‑Factor Dimerization and DNA Recognition

Structural biologists and biochemists comparing the molecular determinants of GATA‑factor function should use DAL80 as the reference repressor because of its well‑quantified dimerization strength relative to its paralog Deh1p. The 5‑ to 10‑fold stronger homodimer signal of Dal80p over Deh1p‑containing complexes provides a clear biochemical handle for domain‑swapping and mutagenesis studies aimed at identifying the residues that govern dimer stability. Furthermore, the requirement for two specifically oriented GATAA motifs for DAL80 binding, in contrast to the single‑GATA requirement of the activators , makes DAL80 an informative comparator for understanding how DNA‑binding-site architecture dictates regulatory logic.

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